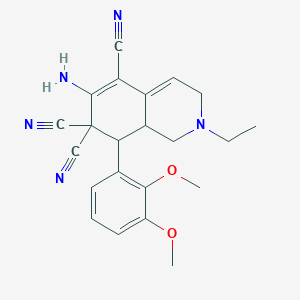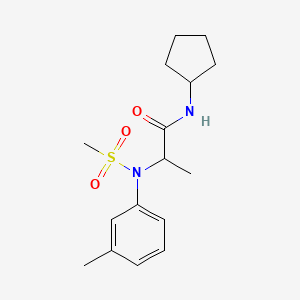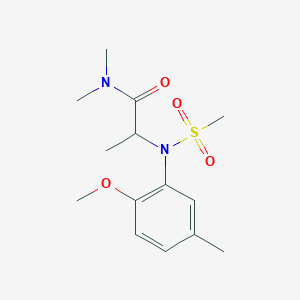![molecular formula C15H24N2O3S B4461167 4-methyl-N-(3-methylbutyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4461167.png)
4-methyl-N-(3-methylbutyl)-3-[methyl(methylsulfonyl)amino]benzamide
説明
4-methyl-N-(3-methylbutyl)-3-[methyl(methylsulfonyl)amino]benzamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It is a potent agonist of the cannabinoid receptors, which are involved in various physiological processes, including pain sensation, appetite, and mood regulation. MMB-2201 has been widely used in scientific research to investigate the mechanism of action of cannabinoids and their potential therapeutic applications.
作用機序
4-methyl-N-(3-methylbutyl)-3-[methyl(methylsulfonyl)amino]benzamide acts as a potent agonist of the cannabinoid receptors, which are G protein-coupled receptors that are widely distributed in the brain and peripheral tissues. The activation of these receptors by cannabinoids leads to various physiological and behavioral effects, including analgesia, appetite stimulation, and mood alteration. 4-methyl-N-(3-methylbutyl)-3-[methyl(methylsulfonyl)amino]benzamide has been shown to have high affinity and selectivity for the CB1 and CB2 receptors, which are the two main subtypes of cannabinoid receptors. The activation of these receptors by 4-methyl-N-(3-methylbutyl)-3-[methyl(methylsulfonyl)amino]benzamide leads to the inhibition of adenylyl cyclase and the activation of various intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
4-methyl-N-(3-methylbutyl)-3-[methyl(methylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects in animal studies. It has been shown to induce hypothermia, decrease locomotor activity, and alter the sleep-wake cycle in rats. It has also been shown to have analgesic effects in various pain models, including the formalin test and the hot plate test. 4-methyl-N-(3-methylbutyl)-3-[methyl(methylsulfonyl)amino]benzamide has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. It has also been shown to have anti-inflammatory effects in various models of inflammation.
実験室実験の利点と制限
4-methyl-N-(3-methylbutyl)-3-[methyl(methylsulfonyl)amino]benzamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the cannabinoid receptors, which allows for the precise investigation of the mechanism of action of cannabinoids. Another advantage is its stability and ease of synthesis, which allows for the production of large quantities of the compound for research purposes. One limitation is its potential for abuse and dependence, which requires strict control and regulation in lab experiments. Another limitation is its potential for adverse effects, such as cardiovascular and respiratory depression, which requires careful monitoring and dose regulation in lab experiments.
将来の方向性
4-methyl-N-(3-methylbutyl)-3-[methyl(methylsulfonyl)amino]benzamide has several potential future directions for scientific research. One direction is the investigation of its therapeutic potential in various diseases, such as cancer, epilepsy, and chronic pain. Another direction is the investigation of its potential for addiction treatment and withdrawal management. Another direction is the investigation of its effects on the immune system and inflammation, which may have implications for the treatment of autoimmune diseases. Finally, the investigation of its effects on the developing brain and long-term consequences of exposure to synthetic cannabinoids is an important direction for future research.
Conclusion:
In conclusion, 4-methyl-N-(3-methylbutyl)-3-[methyl(methylsulfonyl)amino]benzamide is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It has been widely used in scientific research to investigate the mechanism of action of cannabinoids and their potential therapeutic applications. 4-methyl-N-(3-methylbutyl)-3-[methyl(methylsulfonyl)amino]benzamide acts as a potent agonist of the cannabinoid receptors, which are involved in various physiological processes, including pain sensation, appetite, and mood regulation. It has various biochemical and physiological effects in animal studies, including analgesia, anxiolysis, and anti-inflammatory effects. 4-methyl-N-(3-methylbutyl)-3-[methyl(methylsulfonyl)amino]benzamide has several advantages and limitations for lab experiments, and several potential future directions for scientific research.
科学的研究の応用
4-methyl-N-(3-methylbutyl)-3-[methyl(methylsulfonyl)amino]benzamide has been widely used in scientific research to investigate the mechanism of action of cannabinoids and their potential therapeutic applications. It is a potent agonist of the cannabinoid receptors, which are involved in various physiological processes, including pain sensation, appetite, and mood regulation. 4-methyl-N-(3-methylbutyl)-3-[methyl(methylsulfonyl)amino]benzamide has been shown to have similar effects to other synthetic cannabinoids, such as JWH-018 and AM-2201, in animal studies. It has been used to study the effects of cannabinoids on the brain and behavior, as well as their potential therapeutic applications in various diseases, such as cancer, epilepsy, and chronic pain.
特性
IUPAC Name |
4-methyl-N-(3-methylbutyl)-3-[methyl(methylsulfonyl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-11(2)8-9-16-15(18)13-7-6-12(3)14(10-13)17(4)21(5,19)20/h6-7,10-11H,8-9H2,1-5H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKRKKTYZSSUPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC(C)C)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(3,4-dichlorophenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4461090.png)
![N-[2-(diethylamino)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B4461093.png)
![methyl N-{[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B4461097.png)
![3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol](/img/structure/B4461101.png)

![4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B4461110.png)
![N-{2-[methyl(phenyl)amino]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4461118.png)


![methyl N-{[(2-furylmethyl)amino]carbonyl}valinate](/img/structure/B4461159.png)

![1-(ethylsulfonyl)-N-[3-(1-piperidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4461178.png)
![N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-thiophenecarboxamide](/img/structure/B4461187.png)
![4-methyl-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B4461197.png)